普罗司丁

描述

Prostratin is a protein kinase C activator found in the bark of the mamala tree of Samoa, Homalanthus nutans . It was originally isolated and identified as a new phorbol ester from species of the genus Pimelea in Australia . The antiviral activity of Prostratin was discovered during research on the traditional knowledge of Samoan healers in Falealupo village .

Synthesis Analysis

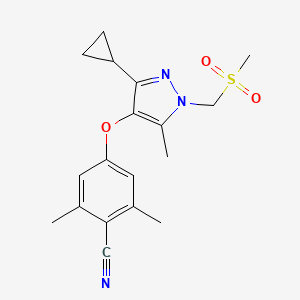

A series of designed prostratin analogs have been synthesized and their activity relevant to induction of HIV expression has been studied . These analogs are up to 100-fold more potent than the preclinical lead (prostratin) in binding to cell-free PKC, and in inducing HIV expression .

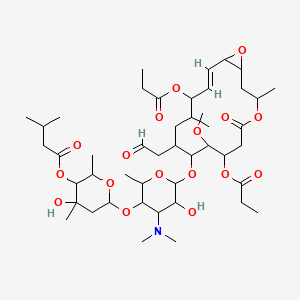

Molecular Structure Analysis

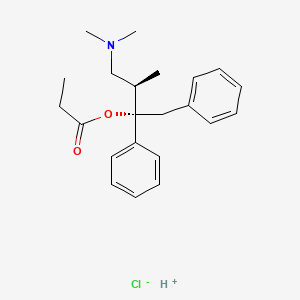

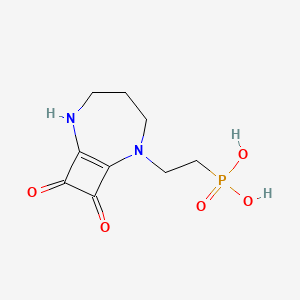

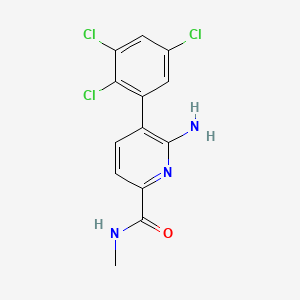

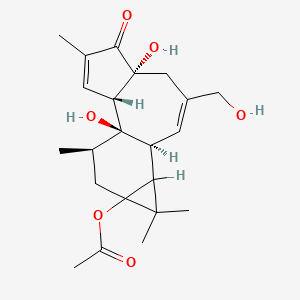

The molecular structure of Prostratin is complex. It contains four rings designated as A, B, C, and D . Ring A is trans linked to the 7-membered ring B while Ring C is a 6 membered and is cis linked to the cyclopentane ring D .

Chemical Reactions Analysis

Prostratin exhibits potent antiviral activity against different strains of HIV-1 (subtypes B and D), a clinical HIV isolate (L1), HIV-2 (ROD and EHO) and SIV (MAC 251) with EC 50-values ranging from 0.02–0.09 μg/ml .

Physical And Chemical Properties Analysis

Prostratin has a chemical formula of C22H30O6 and a molar mass of 390.47 g/mol . More detailed physical and chemical properties are not available in the search results.

科学研究应用

HIV 治疗

普罗司丁在治疗 HIV 方面展现出显著的潜力。 它通过激活蛋白激酶 C (PKC) 途径来下调 HIV-1 细胞受体,从而抑制 HIV-1 感染 . 这一过程减少了 HIV-1 潜伏期 . 此外,普罗司丁及其类似物已被发现可以激活潜伏病毒,使其成为抗病毒治疗的有希望的佐剂 .

HIV 消灭

除了治疗,普罗司丁还可以发挥消灭 HIV 的作用。 它诱导潜伏感染的 CD4+ T 细胞表达 HIV,可能导致其通过病毒诱导的细胞病变效应或宿主抗 HIV 免疫而被清除 . 当与高效抗逆转录病毒疗法 (HAART) 联用时,这可以为消灭 HIV 提供一种策略 .

癌症预防

与其他通过激活 PKC 诱导致癌作用的佛波酯不同,普罗司丁不会诱导肿瘤 . 事实上,它已显示出抑制肿瘤的活性 . 这使得它成为癌症预防研究的潜在候选者。

治疗开发

普罗司丁的供应有限,并且获取相关结构也面临挑战,这阻碍了治疗开发和寻找临床优势类似物的研究 . 然而,合成普罗司丁类似物可以促进研究和该策略用于消灭 HIV/AIDS 的临床前进展 .

量子电路研究

普罗司丁已被用于光子量子电路的实际合成 . 它在该领域的应用可能导致光子量子电路的微型化、规模化和性能改进 .

细胞表面受体表达的调节

普罗司丁已被发现可以调节细胞表面受体表达 . 这种特性可能对生物医学研究的各个领域产生影响,包括免疫学和细胞生物学。

作用机制

Target of Action

Prostratin’s primary targets are the HIV-1 cellular receptors . It acts by down-regulating these receptors through the activation of the protein kinase C (PKC) pathway .

Mode of Action

Prostratin interacts with its targets by activating the protein kinase C (PKC) pathway . This activation leads to the down-regulation of HIV-1 cellular receptors, thereby inhibiting HIV-1 infections .

Biochemical Pathways

The key biochemical pathway affected by Prostratin is the protein kinase C (PKC) pathway . The activation of this pathway results in the down-regulation of HIV-1 cellular receptors, which in turn inhibits HIV-1 infections and reduces HIV-1 latency .

Result of Action

The molecular and cellular effects of Prostratin’s action involve the down-regulation of HIV-1 cellular receptors . This down-regulation inhibits HIV-1 infections and reduces HIV-1 latency . Moreover, Prostratin has been shown to reactivate latent HIV expression from latently infected cells .

未来方向

Prostratin is of interest because of its unique ability to activate latent viral reservoirs, while preventing healthy cells from infection, as well as its discovery through ethnobotany . Future research directions include the development of more potent agents and related tunable analogs to facilitate research and preclinical advancement of this strategy for HIV/AIDS eradication .

生化分析

Biochemical Properties

Prostratin interacts with various enzymes and proteins, most notably Protein Kinase C (PKC) . It activates PKC, which plays a crucial role in several biochemical reactions .

Cellular Effects

Prostratin has significant effects on various types of cells and cellular processes. It inhibits HIV-1 infection by downregulating HIV-1 cell receptors and reducing HIV-1 latency through the activation of PKC . Unlike other phorbol esters that induce carcinogenic effects through the activation of PKC, Prostratin does not induce tumors but has tumor-suppressing activity .

Molecular Mechanism

At the molecular level, Prostratin exerts its effects through binding interactions with biomolecules and changes in gene expression. Its primary mechanism of action involves the activation of PKC, leading to the downregulation of HIV-1 cell receptors .

Metabolic Pathways

Prostratin is involved in several metabolic pathways, primarily through its interaction with PKC

属性

| { "Design of the Synthesis Pathway": "The synthesis pathway of Prostratin involves a multi-step process that requires several starting materials and reactions. The main steps include the protection of a diol, formation of a ketone, and a Michael addition reaction. The final step involves the deprotection of the diol to obtain Prostratin.", "Starting Materials": [ "4-hydroxybenzaldehyde", "3,4-dimethoxybenzaldehyde", "glycerol", "p-toluenesulfonic acid monohydrate", "magnesium sulfate", "sodium hydroxide", "dimethylformamide", "acetic acid", "2-bromo-1-phenylethanone", "potassium carbonate", "thiophenol", "hydrogen peroxide", "sodium sulfite", "sodium chloride" ], "Reaction": [ "Protection of glycerol diol with p-toluenesulfonic acid monohydrate and 4-hydroxybenzaldehyde to form 4-(benzyloxy)-3-hydroxybenzaldehyde", "Formation of 4-(benzyloxy)-3-ketobenzaldehyde by reacting 4-(benzyloxy)-3-hydroxybenzaldehyde with 3,4-dimethoxybenzaldehyde in the presence of magnesium sulfate and acetic acid", "Michael addition reaction of 4-(benzyloxy)-3-ketobenzaldehyde with 2-bromo-1-phenylethanone in the presence of potassium carbonate and dimethylformamide to form 12-deoxyphorbol-13-phenylacetate", "Deprotection of 12-deoxyphorbol-13-phenylacetate with thiophenol and hydrogen peroxide in the presence of sodium sulfite and sodium chloride to obtain Prostratin" ] } | |

CAS 编号 |

60857-08-1 |

分子式 |

C22H30O6 |

分子量 |

390.5 g/mol |

IUPAC 名称 |

[(1R,2S,6R,10S,15R)-1,6-dihydroxy-8-(hydroxymethyl)-4,12,12,15-tetramethyl-5-oxo-13-tetracyclo[8.5.0.02,6.011,13]pentadeca-3,8-dienyl] acetate |

InChI |

InChI=1S/C22H30O6/c1-11-6-16-20(26,18(11)25)9-14(10-23)7-15-17-19(4,5)21(17,28-13(3)24)8-12(2)22(15,16)27/h6-7,12,15-17,23,26-27H,8-10H2,1-5H3/t12-,15+,16-,17?,20-,21?,22-/m1/s1 |

InChI 键 |

BOJKFRKNLSCGHY-KKFGZBDXSA-N |

手性 SMILES |

C[C@@H]1CC2(C(C2(C)C)[C@H]3[C@]1([C@@H]4C=C(C(=O)[C@]4(CC(=C3)CO)O)C)O)OC(=O)C |

SMILES |

CC1CC2(C(C2(C)C)C3C1(C4C=C(C(=O)C4(CC(=C3)CO)O)C)O)OC(=O)C |

规范 SMILES |

CC1CC2(C(C2(C)C)C3C1(C4C=C(C(=O)C4(CC(=C3)CO)O)C)O)OC(=O)C |

外观 |

Solid powder |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>2 years if stored properly |

溶解度 |

Soluble in DMSO, not in water |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

12-deoxyphorbol 13-acetate prostratin |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is Prostratin and what makes it unique compared to other phorbol esters?

A1: Prostratin is a naturally occurring, non-tumor-promoting phorbol ester originally isolated from the Samoan medicinal plant Homalanthus nutans [, ]. Unlike other phorbol esters, such as phorbol-12-myristate-13-acetate (PMA), Prostratin does not promote tumor formation while still activating protein kinase C (PKC) [, , ].

Q2: How does Prostratin interact with its target and what are the downstream effects?

A2: Prostratin primarily targets and activates PKC, specifically novel PKC isoforms like PKC-δ and PKC-ε [, , , , , ]. This activation triggers a signaling cascade involving PKD3 and NF-κB, leading to the activation of the HIV-1 long terminal repeat (LTR) and subsequent viral gene expression [, , , ].

Q3: What is the role of NF-κB in Prostratin's activity?

A3: Prostratin activates NF-κB by stimulating the phosphorylation and degradation of its inhibitor, IκBα, leading to NF-κB's nuclear translocation and binding to the HIV-1 LTR, ultimately promoting viral gene transcription [, , ].

Q4: How does calcium signaling interact with Prostratin's effects?

A4: Interestingly, calcium signaling via calcineurin has been shown to synergize with Prostratin's effect on latent HIV activation []. While not directly activating NFAT, calcineurin potentiates Prostratin-induced NF-κB activation, further amplifying HIV-1 LTR stimulation.

Q5: What is the molecular formula and weight of Prostratin?

A5: Prostratin has the molecular formula C26H36O6 and a molecular weight of 444.57 g/mol [].

Q6: Is there any spectroscopic data available for Prostratin?

A6: Yes, spectroscopic data, including 1H NMR and mass spectrometry, have been used to confirm Prostratin's structure. These data are consistent with those of a monoacetate of 12-deoxyphorbol [].

Q7: Is there information available regarding Prostratin's material compatibility and stability under various conditions?

A7: While the provided research papers do not explicitly detail Prostratin's material compatibility, they demonstrate its activity in various biological systems, including cell lines and primary cells, suggesting compatibility with standard cell culture reagents and conditions [, , , , ]. Further research may be needed to assess its compatibility with other materials.

Q8: Have computational chemistry and modeling techniques been employed in Prostratin research?

A9: Yes, computational methods, including molecular docking and structure-activity relationship (SAR) studies, have been used to investigate Prostratin's interactions with its target (PKC) and to design more potent analogs [, ].

Q9: How do structural modifications of Prostratin affect its activity and potency?

A10: Modifying Prostratin's structure can significantly impact its potency and selectivity. For instance, introducing specific functional groups on the phorbol skeleton has led to analogs with up to 100-fold increased potency compared to Prostratin in inducing HIV-1 expression []. These findings highlight the importance of SAR studies in optimizing Prostratin's therapeutic potential.

Q10: What is known about Prostratin's stability and potential formulation strategies?

A11: While detailed information regarding Prostratin's stability under various conditions is limited within the provided research, its successful use in in vitro and ex vivo studies suggests adequate stability for such applications [, ]. Further investigations are necessary to determine its long-term stability and suitable formulation strategies for clinical use.

Q11: What research tools and resources have been instrumental in Prostratin research?

A11: Various research tools and resources have been vital for studying Prostratin, including:

- Cell lines and primary cell models of HIV-1 latency: These models have been crucial for evaluating Prostratin's ability to reactivate latent HIV-1 proviruses [, , , , , ].

- Reporter gene assays: Luciferase reporter constructs under the control of the HIV-1 LTR have enabled researchers to quantify Prostratin's effect on viral gene expression [, , , , ].

- Biochemical assays: These assays, including western blotting and ELISA, have allowed for the investigation of Prostratin's downstream effects on signaling pathways and protein expression [, , , , , ].

- Chromatin immunoprecipitation (ChIP) assays: ChIP assays have been employed to investigate the recruitment of transcription factors, like NF-κB, to the HIV-1 promoter in response to Prostratin treatment [].

- Microraft arrays: This technology has facilitated the imaging, sorting, and molecular analysis of single cells undergoing HIV-1 reactivation in response to Prostratin and other LRAs [].

Q12: What are some key milestones in Prostratin research?

A12: Some noteworthy milestones in Prostratin research include:

- 1976: Initial isolation and structural characterization of Prostratin from Pimelea prostrata [, ].

- 1992: Isolation of Prostratin from Homalanthus nutans and identification of its potential anti-HIV activity [, ].

- Early 2000s: Characterization of Prostratin's mechanism of action as an HIV-1 latency reversing agent, specifically its ability to activate PKC and NF-κB, leading to HIV-1 gene expression [, , ].

- Ongoing: Development of more potent and synthetically accessible Prostratin analogs for potential clinical use in HIV-1 eradication strategies [, ].

Q13: What are some examples of cross-disciplinary research and collaboration in the field of Prostratin research?

A13: Prostratin research exemplifies the importance of interdisciplinary collaboration, bringing together experts from:

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。